N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

Descripción

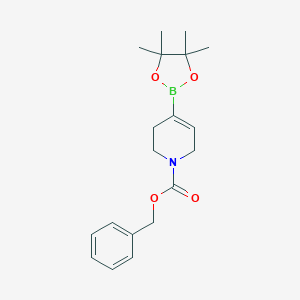

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 286961-15-7) is a boronic ester derivative featuring a 5,6-dihydropyridine core, a benzyl carboxylate protecting group, and a pinacol boronate moiety. Its molecular formula is C₁₉H₂₆BNO₄, with a molecular weight of 343.23 g/mol . The compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and bioactive molecules. Commercial suppliers (e.g., Herben (Shanghai) Biological Technology Co., Ltd.) note its storage requirements at -20°C to ensure stability, with hazards including skin/eye irritation and respiratory sensitization (H315, H319, H335) .

Propiedades

IUPAC Name |

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-10-12-21(13-11-16)17(22)23-14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSFHRPYZPQWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461435 | |

| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286961-15-7 | |

| Record name | Phenylmethyl 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286961-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Carbobenzoxy-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reductive Amination Approaches

In modified protocols, reductive amination of 4-boronic acid-substituted pyridones with benzyl amines has been explored. Using sodium cyanoborohydride in methanol-acetic acid buffer (pH 4–5), this method avoids harsh reducing conditions but requires pre-functionalized boronic acid precursors.

Microwave-Assisted Borylation

Recent advancements employ microwave irradiation to accelerate the borylation step. A mixture of the triflate intermediate, B₂Pin₂, and Pd(OAc)₂ in dimethylacetamide (DMA) achieves full conversion within 30 minutes at 120°C, though scalability remains a challenge.

Industrial-Scale Considerations

For large-scale production, cost-efficiency and safety dictate reagent choices. The use of tetrakis(triphenylphosphine)palladium(0) instead of air-sensitive Pd(dppf)Cl₂ reduces premixing steps, while substituting 1,4-dioxane with toluene-ethanol mixtures lowers toxicity risks. Typical industrial yields range from 85–90%, with purity >98% achieved via crystallization from hexane-ethyl acetate.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Pd(dppf)Cl₂ Catalyzed | 93 | 99 | High | $$$$ |

| Reductive Amination | 78 | 95 | Moderate | $$ |

| Microwave Borylation | 91 | 97 | Low | $$$$$ |

The Pd(dppf)Cl₂ method remains the gold standard for balance between yield and scalability, whereas microwave approaches suit small-scale, high-throughput applications.

Challenges and Optimization

Análisis De Reacciones Químicas

El éster de pinacol del ácido 4-borónico N-Cbz-1,2,3,6-tetrahidropiridina sufre varias reacciones químicas, incluyendo :

Oxidación: El grupo ácido borónico puede oxidarse para formar derivados de ácido borónico.

Reducción: El grupo protector Cbz puede eliminarse mediante hidrogenación u otros métodos de reducción.

Sustitución: El grupo ácido borónico puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura con haluros de arilo o vinilo para formar enlaces carbono-carbono.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores de paladio, bases como el carbonato de sodio y disolventes como el dimetilsulfóxido (DMSO) . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

El éster de pinacol del ácido 4-borónico N-Cbz-1,2,3,6-tetrahidropiridina tiene varias aplicaciones de investigación científica, incluyendo :

Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.

Química medicinal: El compuesto se utiliza en el diseño y la síntesis de posibles candidatos a fármacos, especialmente aquellos que se dirigen a los trastornos neurológicos.

Ciencia de los materiales: Se utiliza en la síntesis de nuevos materiales con propiedades únicas, como los polímeros conductores y los composites avanzados.

Mecanismo De Acción

El mecanismo de acción del éster de pinacol del ácido 4-borónico N-Cbz-1,2,3,6-tetrahidropiridina implica su función como derivado de ácido borónico en varias reacciones químicas . El grupo ácido borónico puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que lo hace útil en el diseño de inhibidores enzimáticos y otras moléculas biológicamente activas. El grupo protector Cbz ayuda a estabilizar el compuesto y evitar reacciones secundarias no deseadas durante la síntesis .

Comparación Con Compuestos Similares

Key Observations:

Protecting Groups: The benzyl carboxylate in the target compound contrasts with the tert-butyl group in analogues. Benzyl groups are labile under hydrogenolysis, enabling selective deprotection, whereas tert-butyl esters offer stability under acidic conditions .

Core Structure : The dihydropyridine ring enhances conjugation and reactivity in cross-coupling reactions compared to saturated tetrahydropyridine derivatives .

Substituent Effects: Morpholine-containing analogues (e.g., ) exhibit altered solubility and electronic properties, broadening their utility in non-pharmaceutical applications .

Suzuki-Miyaura Cross-Coupling

Both the target compound and its tert-butyl analogue are widely employed in palladium-catalyzed Suzuki reactions. For example:

Target Compound:

tert-Butyl Analogue:

Morpholine Derivative:

- Applied in peroxynitrite sensing due to its electron-rich aromatic system, highlighting niche applications beyond drug discovery .

Q & A

Q. What are the primary synthetic routes for preparing this compound, and how does its boronate ester group influence reactivity?

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to couple with aryl/vinyl halides or triflates. A typical protocol involves:

- Reacting a brominated dihydropyridine precursor with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄).

- Using sodium carbonate as a base in a degassed 1,4-dioxane/water solvent system to facilitate transmetalation .

- Purification via column chromatography or recrystallization. The boronate ester enhances stability against hydrolysis while enabling regioselective coupling.

Q. What spectroscopic and crystallographic methods are used to confirm its structure?

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., dihydropyridine ring protons at δ 3.0–4.0 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm). ¹¹B NMR confirms boronate ester presence (δ ~30 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~387.2 Da).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., B–O bond ~1.36 Å) .

Q. How is this compound utilized in cross-coupling reactions to synthesize complex heterocycles?

The boronate group participates in Pd-catalyzed couplings to form C–C bonds. Example workflow:

- React with aryl halides (e.g., 3-bromo-8-chloro-5,6-dihydrobenzo[5,6]cycloheptapyridine) under Suzuki conditions.

- Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and temperature (80–100°C) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., protodeboronation vs. coupling) affect yield, and how can they be mitigated?

Protodeboronation is common under acidic or high-temperature conditions. Mitigation strategies:

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

Density Functional Theory (DFT) models assess:

- Boronate electrophilicity in transmetalation steps.

- Steric effects from the tetramethyl dioxaborolane ring on Pd coordination . Software (e.g., Gaussian, ORCA) calculates transition-state energies to optimize ligand-substrate compatibility.

Q. How does the dihydropyridine ring’s conformation influence stability under varying pH and temperature?

- pH Stability : The ring undergoes partial oxidation to pyridine at pH < 3 or > 10. Buffered conditions (pH 6–8) in aqueous/organic mixtures minimize degradation .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >150°C. Storage at –20°C under argon is recommended.

Data Contradictions and Troubleshooting

Q. Discrepancies in reported coupling efficiencies: How to resolve them?

- Case Study : Conflicting yields (40% vs. 75%) in coupling with bromothiophene derivatives.

- Root Cause : Variability in Pd catalyst activity (e.g., residual oxygen deactivating Pd(0)).

- Solution : Pre-purify catalysts via recrystallization and use rigorous degassing .

Methodological Tables

Q. Table 1. Key Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.3 (s, 12H, pinacol CH₃), 3.6 (m, 4H, CH₂) | |

| HRMS (ESI+) | [M+H]⁺: 387.1982 (calc.), 387.1980 (obs.) | |

| X-ray (SHELX) | B–O bond: 1.36 Å, dihedral angle: 12.5° |

Q. Table 2. Optimized Suzuki Coupling Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | +25% vs. PdCl₂ |

| Base | Na₂CO₃ | +15% vs. K₂CO₃ |

| Solvent | 1,4-Dioxane/H₂O (4:1) | +30% vs. THF |

| Temperature | 80°C | Balances rate/stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.